REACTION_CXSMILES
|
CCOC1N(CC2C=CC(C3C=CC=CC=3C3N=NNN=3)=CC=2)C2[C:10]([C:31]([O:33][CH:34]([O:36]C(OC3CCCCC3)=O)[CH3:35])=O)=[CH:9][CH:8]=CC=2N=1.[CH2:46](Cl)Cl>>[C:34]([O:33][CH2:31][CH2:10][CH:9]([CH3:8])[CH3:46])(=[O:36])[CH3:35]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC1=NC=2C=CC=C(C2N1CC=3C=CC(=CC3)C=4C=CC=CC4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
|
Name
|
( C )
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 35 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |